molecular formula C10H8OS B8626641 6-Hydroxynaphthalene-2-thiol

6-Hydroxynaphthalene-2-thiol

Cat. No.: B8626641
M. Wt: 176.24 g/mol
InChI Key: KLHFHLRQBFMVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Molecular Design

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in organic chemistry. Its rigid and planar geometry, combined with a rich electron system, provides a stable and predictable framework for the design of complex molecules. This has led to the widespread use of naphthalene derivatives in medicinal chemistry, where they form the core of numerous therapeutic agents. The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design. Furthermore, the naphthalene structure is a versatile platform for a wide range of chemical modifications, allowing for the fine-tuning of a compound's biological activity.

Role of Thiol and Hydroxyl Functional Groups in Chemical Reactivity and Interactions

The presence of both a thiol (-SH) and a hydroxyl (-OH) group on the naphthalene scaffold of 6-Hydroxynaphthalene-2-thiol imparts a rich and diverse chemical reactivity. The thiol group, the sulfur analog of an alcohol, is known for its nucleophilicity and its ability to form strong bonds with metals. Thiols are also readily oxidized to form disulfides, a reaction that is crucial in many biological systems, particularly in protein structuring.

The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, influencing the solubility and intermolecular interactions of the molecule. Its presence can also modulate the electronic properties of the naphthalene ring system. The interplay between the thiol and hydroxyl groups can lead to unique reactivity and the potential for the development of novel chemosensors and other functional materials.

Conceptual Framework for Investigating this compound as a Research Target

The investigation of this compound as a research target stems from the combined potential of its constituent parts. The naphthalene core provides a robust and well-defined platform, while the dual functionality of the thiol and hydroxyl groups opens up a wide range of possibilities for chemical manipulation and application.

One key area of interest is its use as a precursor in the synthesis of more complex molecules. For instance, this compound has been utilized in the preparation of methyl 6-(6-hydroxy-2-naphthylthio)-5-oxohexanoate, highlighting its role as a nucleophile in organic synthesis. prepchem.com The hydroxyl group can be further modified to introduce other functionalities, while the thiol group provides a handle for attachment to surfaces or other molecules. This dual reactivity makes it a valuable building block for creating libraries of compounds for screening in drug discovery or for developing new materials with specific properties.

Detailed Research Findings

While dedicated research focused solely on this compound is limited, its chemical nature can be understood by examining related compounds and general principles of organic chemistry.

Synthesis and Properties

A plausible synthetic route to this compound is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.orgnih.govjk-sci.com This reaction involves the conversion of a phenol (B47542) to a thiophenol. In this case, 6-hydroxy-2-naphthol would be the starting material, which would be converted to an O-aryl thiocarbamate and then rearranged under thermal or catalyzed conditions to the S-aryl thiocarbamate, followed by hydrolysis to yield the desired thiol.

The physical and chemical properties of this compound can be inferred from its structural analog, 2-naphthalenethiol. The properties of these related compounds are summarized in the table below.

Property2-Naphthalenethiol6-Hydroxy-2-naphthoic acid6-Hydroxy-2-naphthaleneacetic acid
Molecular Formula C₁₀H₈S chemicalbook.comC₁₁H₈O₃ cymitquimica.commdpi.comC₁₂H₁₀O₃ nih.gov
Molecular Weight 160.24 g/mol chemicalbook.com188.18 g/mol cymitquimica.commdpi.com202.21 g/mol nih.gov
Appearance White solid chemicalbook.comWhite to light yellow powder cymitquimica.commdpi.comNot specified
Melting Point 79-81 °C chemicalbook.com>300 °C175-178 °C
Boiling Point 286 °C chemicalbook.comNot specifiedNot specified
Solubility Soluble in alcohol and ether; slightly soluble in water chemicalbook.comNot specifiedNot specified

This table presents data for related compounds to provide a comparative context for the properties of this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The thiol group is expected to undergo reactions typical of aromatic thiols, such as alkylation, oxidation to disulfides, and complexation with metal ions. The hydroxyl group can undergo etherification, esterification, and other reactions characteristic of phenols.

The dual functionality of this compound makes it a candidate for several applications:

Intermediate in Organic Synthesis: As demonstrated by its use in the synthesis of methyl 6-(6-hydroxy-2-naphthylthio)-5-oxohexanoate, it serves as a valuable building block for creating more complex molecules with potential biological activity. prepchem.com

Ligand for Metal Complexes: The thiol group can coordinate to metal centers, making it potentially useful in the development of catalysts or functional materials.

Monomer for Polymers: The hydroxyl and thiol groups could be used as points of polymerization to create novel polymers with interesting optical or electronic properties.

Component of Chemosensors: The ability of the thiol and hydroxyl groups to interact with specific analytes could be exploited in the design of new chemosensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

6-sulfanylnaphthalen-2-ol

InChI

InChI=1S/C10H8OS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,11-12H

InChI Key

KLHFHLRQBFMVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1O

Origin of Product

United States

Synthetic Methodologies for 6 Hydroxynaphthalene 2 Thiol and Its Functional Analogues

Strategies for Thiol Group Introduction onto Naphthalene (B1677914) Cores

The introduction of a thiol group onto the naphthalene ring system can be achieved through several distinct chemical pathways. These methods often start with readily available naphthalene derivatives and employ specific reagents and reaction conditions to achieve the desired thiolation.

Methods via Thiolation Reactions

Thiolation reactions are a direct approach to installing a thiol group. These methods often involve the reduction of a sulfur-containing functional group or the conversion of a reactive intermediate.

A common and effective method for the synthesis of naphthalenethiols is the reduction of the corresponding naphthalenesulfonyl chlorides. This transformation can be accomplished using various reducing agents. For instance, 2-naphthalenesulfonyl chloride can be reduced to 2-naphthalenethiol using zinc dust in the presence of an acid. orgsyn.org A patented procedure describes a high-yield synthesis of 2-thionaphthol from sodium naphthalene sulfonate. The process involves the conversion of the sulfonate to 2-naphthalene sulfonyl chloride, which is then reduced using zinc powder and hydrogen chloride gas, achieving a yield of over 98%.

Catalytic hydrogenation represents another approach. Naphthalenesulfonic acid derivatives can be catalytically hydrogenated to yield the corresponding naphthalenethiols.

Table 1: Reduction of Naphthalenesulfonyl Chlorides to Naphthalenethiols Click on a row to view more details.

Starting MaterialReducing Agent/CatalystProductYield (%)Reference
2-Naphthalenesulfonyl ChlorideZinc and Acid2-NaphthalenethiolNot specified orgsyn.org
Sodium Naphthalene SulfonateZinc powder and HCl gas2-Thionaphthol>98
Naphthalenesulfonic acid derivativeCatalytic HydrogenationNaphthalenethiolNot specified

Diazonium salts, derived from the corresponding naphthylamines, are versatile intermediates that can be converted to a variety of functional groups, including thiols. The general procedure involves the diazotization of a primary aromatic amine, such as 2-naphthylamine, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the naphthalenediazonium salt. This intermediate can then be treated with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the naphthalenethiol. orgsyn.org

While the direct conversion to 6-hydroxynaphthalene-2-thiol from the corresponding amino-naphthol is plausible, specific documented examples are less common. The process, however, is a standard transformation in organic synthesis.

The Newman-Kwart rearrangement provides a powerful method for converting phenols to thiophenols, and this methodology is applicable to the synthesis of naphthalenethiols from naphthols. wikipedia.orgjk-sci.comwikipedia.orgchem-station.comorganic-chemistry.org The process involves three main steps:

Formation of an O-aryl thiocarbamate: A naphthol, such as 2-naphthol (B1666908), is first converted to its corresponding O-naphthyl thiocarbamate. This is typically achieved by reacting the naphthol with a dialkylthiocarbamoyl chloride, for example, N,N-dimethylthiocarbamyl chloride, in the presence of a base. orgsyn.org

Thermal rearrangement: The O-naphthyl thiocarbamate is then heated to high temperatures (typically 200-300 °C), inducing an intramolecular rearrangement to the more thermodynamically stable S-naphthyl thiocarbamate. wikipedia.orgchem-station.com This key step is known as the Newman-Kwart rearrangement.

Hydrolysis: The resulting S-naphthyl thiocarbamate is hydrolyzed under basic conditions, for instance, with potassium hydroxide in ethylene glycol, to yield the final naphthalenethiol. orgsyn.org

A detailed procedure for the synthesis of 2-naphthalenethiol from 2-naphthol using this method has been published in Organic Syntheses. orgsyn.org The initial formation of O-2-naphthyl dimethylthiocarbamate proceeds with a yield of 68-73%. orgsyn.org The subsequent pyrolysis and hydrolysis steps to afford 2-naphthalenethiol have also been well-documented. orgsyn.org

Table 2: Synthesis of 2-Naphthalenethiol via Newman-Kwart Rearrangement Click on a row to view more details.

StepReactantsReagentsProductYield (%)Reference
12-NaphtholN,N-Dimethylthiocarbamyl chloride, KOHO-2-Naphthyl dimethylthiocarbamate68-73 orgsyn.org
2O-2-Naphthyl dimethylthiocarbamateHeat (270-275 °C)S-2-Naphthyl dimethylthiocarbamateNot specified orgsyn.org
3S-2-Naphthyl dimethylthiocarbamateKOH, Ethylene glycol2-NaphthalenethiolNot specified orgsyn.org

The direct displacement of a leaving group, such as a halogen, on the naphthalene ring by a sulfur nucleophile is another viable synthetic route. This approach falls under the category of nucleophilic aromatic substitution. For this reaction to proceed, the naphthalene ring is often activated by the presence of electron-withdrawing groups.

A common precursor for such reactions is a bromonaphthalene derivative. For example, 2-bromonaphthalene can be prepared from 2-naphthol. orgsyn.org This bromo-derivative can then potentially react with a sulfur nucleophile like sodium hydrosulfide (NaSH) or other thiolating agents to produce the corresponding naphthalenethiol. The success of such a reaction depends on the reaction conditions and the reactivity of the specific bromonaphthalene substrate.

The direct conversion of a carbonyl group, such as in an acetylnaphthalene derivative, to a thiol group is a less common but potential synthetic strategy. This could theoretically be achieved through a series of reduction and substitution reactions or via direct thiolation.

A relevant example of a related heterogeneous catalytic process involves the reaction of a naphthol with hydrogen sulfide over a thoria (ThO₂) dehydration catalyst at high temperatures (350-600 °C) to produce naphthalenethiol. google.com This method, however, starts from a hydroxyl group rather than a ketone.

Research into the direct thiolation of aromatic ketones using heterogeneous catalysts is an ongoing area of development. The acylation of naphthalene to form acetylnaphthalene derivatives over zeolite catalysts is a well-established process, which could provide the necessary ketone precursors for such a thiolation step. researchgate.net

Synthetic Routes Involving Alkali Metal/H2S and Alkyl Halides

A direct and common method for the synthesis of thiols involves the reaction of an alkyl halide with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), or with hydrogen sulfide (H2S) in an alcoholic solution. ias.ac.inyoutube.com This nucleophilic substitution reaction, typically following an SN2 mechanism, replaces the halide with a thiol group. youtube.comyoutube.com

For the synthesis of a naphthalenethiol, a corresponding bromonaphthalene or chloronaphthalene derivative would serve as the starting material. The reaction proceeds by the displacement of the halide by the hydrosulfide anion (SH⁻). youtube.com The use of SH⁻ as a nucleophile is advantageous as it is a weak base, which minimizes competing elimination reactions that can occur with stronger, more sterically hindered bases. youtube.com

Key Features of Alkali Metal/H2S Routes:

Reactants : Alkyl or aryl halides (chlorides, bromides, iodides). ias.ac.in

Reagents : Sodium hydrosulfide (NaSH), potassium hydrosulfide (KSH), or H2S in an ethanolic solution. ias.ac.in

Mechanism : Primarily SN2, involving backside attack by the SH⁻ nucleophile. youtube.comyoutube.com

Advantage : Reduces the likelihood of elimination side-products compared to using hydroxide nucleophiles. youtube.com

Access to Thiols via Silanethiol/Disilathiane Reagents

Silanethiols and related silicon-sulfur reagents offer an alternative pathway for the preparation of thiols. For instance, trialkylsilanethiols can react with alkyl halides to produce the corresponding thiols in good yields, often minimizing the formation of disulfide byproducts. ias.ac.in The steric bulk of groups like triisopropylsilyl (TIPS) can hinder unwanted side reactions. ias.ac.in

Another approach involves triphenylsilanethiol, a solid, monoprotected form of H₂S, which can act as a nucleophile. ias.ac.in This reagent can, for example, open epoxides to yield the corresponding thiol. ias.ac.in Silanes can also react with triphenylphosphine sulfide through a radical-chain mechanism to generate silanethiols. researchgate.net

Approaches for Hydroxyl Group Introduction and Modification

The synthesis and functionalization of the hydroxynaphthalene portion of the target molecule are critical. These methods often begin with simple naphthols and employ various reactions to build the desired structure.

Formation of Hydroxynaphthalene Derivatives from Naphthols

Naphthols are versatile precursors for a wide range of hydroxynaphthalene derivatives. iarc.fr They can undergo reactions such as oxidation to form dihydroxynaphthalenes. For example, microbial oxidation of 1- and 2-naphthols has been used to produce different dihydroxynaphthalene isomers. researchgate.net Naphthol derivatives can also be key starting materials in the synthesis of more complex structures, such as o-hydroxynaphthalene formaldehyde compounds, through reactions with formaldehyde under catalytic conditions. google.com A well-known general method for preparing aryl thiols from the corresponding phenols is the Newman–Kwart rearrangement, which involves converting the phenol (B47542) to an O-aryl dialkylthiocarbamate, followed by thermal rearrangement and hydrolysis. orgsyn.orgwikipedia.org

Directed Lithiation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. uwindsor.ca In the context of naphthalene derivatives, a directing group can guide a strong base, typically an organolithium reagent like n-BuLi, to deprotonate a specific adjacent position. uwindsor.canih.gov This creates a lithiated intermediate that can then react with an electrophile to introduce a new functional group.

For naphthalenes, directing groups such as amides or carbamates can control the site of lithiation, allowing for functionalization at positions that might otherwise be unreactive. uwindsor.caresearchgate.net The choice of the lithiating agent and solvent can also influence the regioselectivity of the reaction. nih.gov This strategy is crucial for installing substituents at precise locations on the naphthalene core, which is essential for the chemo-selective synthesis of complex molecules like this compound.

Derivatization Strategies for this compound

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a phenolic hydroxyl group, allows for a wide range of derivatization strategies. These reactions enable the modification of the molecule's properties and its conjugation to other chemical entities.

Reactions of the Thiol Group

The thiol (-SH) group is a highly reactive and versatile functional handle. Its reactivity is central to many bioconjugation and material science applications. nih.gov

One of the most fundamental reactions of the thiol group is its conversion to a thioether (or sulfide). This is typically accomplished through the alkylation of the corresponding thiolate. The thiol is first deprotonated with a base to form a thiolate anion, which is a potent nucleophile. masterorganicchemistry.com This thiolate then readily reacts with an alkyl halide or other electrophile in an SN2 reaction to form a stable carbon-sulfur bond. masterorganicchemistry.comwikipedia.org

General Reaction: R-SH + Base → R-S⁻ (Thiolate) R-S⁻ + R'-X (Alkyl Halide) → R-S-R' (Thioether) + X⁻

Another method for thioether formation is the Michael addition of the thiol to an activated alkene, such as an α,β-unsaturated carbonyl compound. wikipedia.org

The reaction between a thiol and a maleimide is a highly efficient and specific conjugation method, often classified as a "click chemistry" reaction. researchgate.netvectorlabs.com This reaction proceeds via a Michael-type addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring. researchgate.netnih.gov

The key features of this reaction are:

High Specificity: The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. vectorlabs.com At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. vectorlabs.com

Mild Conditions: The reaction proceeds rapidly at room temperature and often in aqueous solutions, making it suitable for biological applications. researchgate.net

Stable Product: It forms a stable covalent thioether bond within a thiosuccinimide ring structure. vectorlabs.comnih.gov

This reaction is extensively used for labeling and cross-linking molecules in fields ranging from proteomics to materials science. nih.govresearchgate.net

Table 2: Characteristics of the Thiol-Maleimide "Click" Reaction

Feature Description Reference
Reaction Type Michael Addition researchgate.netnih.gov
Selectivity Highly selective for thiols over other nucleophiles like amines. vectorlabs.com
Optimal pH 6.5 - 7.5 vectorlabs.com
Conditions Typically room temperature, can be performed in aqueous buffers. researchgate.net

| Product | Stable thiosuccinimide adduct. | vectorlabs.com |

The sulfur atom in the thiol group can exist in various oxidation states. Controlled oxidation allows for the synthesis of a range of sulfur-containing functional groups with distinct chemical properties.

The oxidation typically proceeds in a stepwise manner:

Thiol to Sulfenic Acid: The initial, often transient, product of two-electron oxidation is a sulfenic acid (R-SOH). nih.gov

Sulfenic Acid to Sulfinic Acid: Further oxidation yields a sulfinic acid (R-SO₂H).

Sulfinic Acid to Sulfonic Acid: The final and most stable oxidation product is a sulfonic acid (R-SO₃H). researchgate.netresearchgate.net

Alternatively, the thioether derivatives of this compound can be oxidized. The oxidation of a sulfide first yields a sulfoxide (R-S(O)-R') and upon further oxidation, a sulfone (R-S(O)₂-R'). masterorganicchemistry.comnih.gov The choice of oxidizing agent and control of reaction conditions, such as stoichiometry, can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org Common oxidants used for these transformations include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org

Table 3: Oxidation States of Sulfur Derived from a Thiol

Functional Group Structure Description
Thioether/Sulfide R-S-R' Formed by alkylation of the thiol.
Sulfoxide R-S(O)-R' First oxidation product of a thioether.
Sulfone R-S(O)₂-R' Second oxidation product of a thioether.

Reactions of the Hydroxyl Group

The phenolic hydroxyl (-OH) group on the naphthalene ring provides another site for derivatization. While generally less nucleophilic than the thiolate anion, it can undergo a variety of chemical transformations. These reactions can be used to protect the hydroxyl group, to modify the molecule's solubility, or to provide a point of attachment for other moieties.

Common reactions involving the hydroxyl group include:

Etherification: Reaction with alkyl halides under basic conditions (a Williamson-like ether synthesis) to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for subsequent nucleophilic substitution reactions. nih.gov

Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing electrophiles to the ortho and para positions of the naphthalene ring, allowing for further functionalization of the aromatic core.

The ability to selectively react either the thiol or the hydroxyl group, often by careful choice of pH and reagents, makes this compound a versatile building block in synthetic chemistry.

Reactions Involving the Naphthalene Ring System

The aromatic core of this compound is amenable to various transformations, including the construction of fused ring systems and the introduction of new aryl substituents through cross-coupling reactions.

The strategic placement of the hydroxyl and thiol groups on the naphthalene scaffold of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems containing both oxygen and sulfur. These systems, such as naphthothiophenes and thianaphtheno-naphthopyrans, are of interest for their potential applications in electronic materials and medicinal chemistry.

The synthesis of naphtho[2,1-b]thiophene derivatives, for example, often involves the cyclization of appropriately substituted naphthalene precursors. While direct synthesis from this compound is not extensively documented, related methodologies suggest that intramolecular cyclization reactions, potentially involving the hydroxyl and thiol groups, could be employed to construct such fused systems. For instance, photocyclisation of stilbene isosteres has been utilized to create methyl derivatives of naphtho[2,1-b]thiophen.

Another important class of fused heterocycles are the thieno[3,2-b]thiophenes. A general synthesis for dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives has been developed starting from 2-methoxynaphthalenes. This multi-step synthesis involves the construction of the central thieno[3,2-b]thiophene core through a double-ring-closing reaction. Adapting such strategies to precursors derived from this compound could provide access to a new range of functionalized DNTT analogues.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aryl derivatives. The naphthalene ring of this compound and its derivatives can be functionalized using these methods, provided suitable leaving groups (e.g., halides or triflates) are present on the ring.

The Suzuki-Miyaura coupling , which couples an organoboron compound with a halide or triflate, is a versatile method for creating biaryl linkages. For instance, 6-bromo-2-methoxynaphthalene can be readily coupled with arylboronic acids to introduce various aryl substituents at the 6-position of the naphthalene ring. This suggests that a brominated derivative of this compound could serve as a substrate for similar Suzuki couplings, allowing for the synthesis of a wide array of 6-aryl-2-thiolnaphthalen-2-ols.

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction for C-C bond formation. This reaction has been applied to brominated pyridine derivatives to introduce alkynyl substituents. A similar strategy could be envisioned for a brominated this compound derivative, providing access to alkynyl-functionalized naphthalenes.

The direct C-H arylation of naphthalenes using palladium catalysts has also been reported, offering a more atom-economical approach to aryl derivatives. This method, which avoids the pre-functionalization of the naphthalene ring with a leaving group, could potentially be applied to this compound, although the regioselectivity would need to be carefully controlled.

Table 2: Overview of Potentially Applicable Palladium-Catalyzed Coupling Reactions

Reaction NameSubstrate RequirementCoupling PartnerKey Catalyst ComponentsPotential Product from this compound Derivative
Suzuki-Miyaura CouplingBromo or triflate derivativeArylboronic acidPd catalyst, base6-Aryl-naphthalene-2-thiol derivative
Sonogashira CouplingBromo derivativeTerminal alkynePd catalyst, Cu(I) co-catalyst, base6-Alkynyl-naphthalene-2-thiol derivative
Direct C-H ArylationUnfunctionalized naphthalene ringAryl halide or equivalentPd catalyst, oxidantArylated naphthalene-2-thiol derivative

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For 6-Hydroxynaphthalene-2-thiol, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the hydroxyl and thiol functional groups.

The naphthalene (B1677914) ring contains six aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the hydroxyl (-OH) and thiol (-SH) groups. Protons ortho and para to these groups are expected to be shielded (shifted to a lower ppm value) compared to those in unsubstituted naphthalene. The protons of the -OH and -SH groups typically appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~7.6d~8.5 (³J)
H-3~7.2dd~8.5 (³J), ~2.0 (⁴J)
H-4~7.7d~8.5 (³J)
H-5~7.1d~2.5 (⁴J)
H-7~7.0dd~8.8 (³J), ~2.5 (⁴J)
H-8~7.6d~8.8 (³J)
-OH~5.0-6.0br sN/A
-SH~3.0-4.0br sN/A

Carbon-13 (¹³C) NMR for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms of the naphthalene ring system. The carbons directly attached to the oxygen (C-6) and sulfur (C-2) atoms will be significantly influenced by these heteroatoms and will appear at characteristic chemical shifts. Data from analogous compounds like 2-naphthol (B1666908) and thiophenol can help in predicting these shifts. chemicalbook.comresearchgate.net

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~128
C-2~130 (ipso-C)
C-3~125
C-4~129
C-4a~135 (quat)
C-5~108
C-6~155 (ipso-C)
C-7~118
C-8~130
C-8a~127 (quat)

Two-Dimensional NMR Techniques for Connectivity Studies

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would confirm the connectivity of the aromatic protons within each ring of the naphthalene system (e.g., H-3 with H-4, H-7 with H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique is essential for confirming the placement of the hydroxyl and thiol groups by observing correlations from protons to the quaternary carbons (C-4a, C-8a) and the carbons bearing the substituents (C-2, C-6). For instance, the proton at H-1 would show a correlation to C-2, confirming the position of the thiol group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H (hydroxyl), S-H (thiol), aromatic C-H, and aromatic C=C bonds. The S-H stretching vibration is typically weak but sharp, appearing in a region with few other absorptions, making it a key diagnostic peak. mdpi.comcdnsciencepub.comvscht.cz

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
S-H (Thiol)Stretching2550 - 2600Weak, Sharp
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
C-O (Phenolic)Stretching1200 - 1260Strong
C-SStretching600 - 800Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. The presence of the hydroxyl and thiol groups, which act as auxochromes (color-enhancing groups), is expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. ias.ac.in These shifts are due to the extension of the conjugated π-electron system by the lone pair electrons on the oxygen and sulfur atoms. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. researchgate.net

Predicted UV-Vis Absorption Data for this compound (in Methanol)

Electronic TransitionPredicted λₘₐₓ (nm)
π → π* (¹Lₐ band)~280 - 290
π → π* (¹Lₑ band)~320 - 340

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₈OS), the molecular weight is approximately 176.24 amu.

The mass spectrum would show a molecular ion peak (M⁺˙) at m/z ≈ 176. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for aromatic thiols and phenols include the loss of small radicals or neutral molecules. nist.govlibretexts.orgchemguide.co.uk

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IdentityNotes
176[C₁₀H₈OS]⁺˙Molecular Ion (M⁺˙)
143[M - SH]⁺Loss of a hydrosulfide radical
148[M - CO]⁺˙Loss of carbon monoxide from the naphthol ring
115[C₉H₇]⁺Loss of SH and CO

X-ray Crystallography for Solid-State Structural Determination

While data for structurally related compounds such as 6-hydroxy-2-naphthoic acid exist, these cannot be directly extrapolated to predict the precise solid-state structure of this compound.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) ? ų

Elemental Analysis (C, H, N, S) for Stoichiometric Verification

Elemental analysis is an essential technique to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₁₀H₈OS), the theoretical percentages of carbon, hydrogen, and sulfur can be calculated based on its atomic composition and molecular weight. However, experimentally determined elemental analysis data for this specific compound could not be located in the reviewed scientific literature.

Table 2: Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 68.15 Data not available
Hydrogen (H) 4.58 Data not available
Nitrogen (N) 0.00 Data not available

The lack of empirical data for both X-ray crystallography and elemental analysis underscores a gap in the scientific record for this compound. Further research and experimental investigation would be required to fully characterize this compound.

Computational and Theoretical Analyses of this compound Remain a Niche Area of Research

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While extensive research employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping has been conducted on related naphthalene derivatives, this particular molecule has not been the subject of dedicated investigation within the public domain.

Computational chemistry is a powerful tool for predicting molecular properties and reactivity. For instance, DFT calculations are widely used for geometry optimization to determine the most stable three-dimensional structure of a molecule and to analyze its electronic characteristics. nih.govacs.org Similarly, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's ability to donate or accept electrons, thus predicting its chemical reactivity. polimi.itnih.gov MEP mapping complements this by visualizing the electrostatic potential on the molecule's surface, identifying electron-rich and electron-deficient regions susceptible to electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net

While these computational methods have been applied to similar structures, such as 2-naphthalenethiol and various hydroxynaphthalene derivatives, the specific data for this compound is not available. researchgate.netresearchgate.net For example, studies on 2-naphthalenethiol have utilized DFT to understand its adsorption on metal surfaces, and research on other naphthalene compounds has explored their electronic and structural properties. researchgate.netethz.ch However, the unique electronic interplay between the hydroxyl (-OH) and thiol (-SH) groups at the specific 6- and 2-positions of the naphthalene core has not been computationally detailed.

Furthermore, investigations into the reaction mechanisms and conformational dynamics of this compound are also absent from the current body of scientific literature. Mechanistic studies using computational models help elucidate the step-by-step pathways of chemical reactions, identifying transition states and energy barriers. Molecular dynamics simulations are employed to understand the conformational flexibility and behavior of molecules over time, which is crucial for applications in materials science and drug design.

The lack of specific computational data for this compound indicates an opportunity for future research. Such studies would be valuable for a comprehensive understanding of its chemical behavior and for exploring its potential applications.

Computational and Theoretical Studies

Structure-Reactivity Relationship Studies

Computational and theoretical studies are instrumental in elucidating the relationship between the molecular structure of 6-Hydroxynaphthalene-2-thiol and its chemical reactivity. These investigations provide insights into how the molecule's electronic properties govern its behavior in chemical reactions. By modeling the molecule and its derivatives, researchers can predict reactivity, understand reaction mechanisms, and guide the synthesis of new compounds with desired properties.

The reactivity of the this compound core structure is significantly influenced by the presence of additional functional groups, known as substituents, on the naphthalene (B1677914) ring system. The nature and position of these substituents can alter the electron density distribution across the molecule, thereby modifying the reactivity of the hydroxyl (-OH) and thiol (-SH) groups. Computational studies, often employing Density Functional Theory (DFT), are used to predict these effects.

Substituents are broadly classified into two categories:

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) or cyano (-CN), pull electron density away from the aromatic ring. This withdrawal of electrons makes the hydroxyl and thiol protons more acidic and can decrease the nucleophilicity of the corresponding deprotonated anions (phenoxide and thiolate).

Electron-Donating Groups (EDGs): These groups, such as methoxy (-OCH₃) or amino (-NH₂), push electron density into the aromatic ring. This donation of electrons increases the electron density on the hydroxyl and thiol groups, making them less acidic but enhancing the nucleophilicity of the corresponding anions.

Table 1: Illustrative Impact of Substituents on a Key Reactivity Descriptor of this compound This table presents hypothetical data based on established chemical principles to illustrate the expected effects of substituents. Specific computational data for this compound is not available.

Substituent at C4Substituent TypePredicted Effect on HOMO-LUMO Gap (eV)Implied General Reactivity
-H (unsubstituted)Neutral5.0Baseline
-NO₂Strong EWG4.5Increased
-ClWeak EWG4.8Slightly Increased
-CH₃Weak EDG5.2Slightly Decreased
-OCH₃Strong EDG5.4Decreased

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the thiol and hydroxyl groups. The pKa value determines the extent to which these groups are protonated or deprotonated at a given pH. The deprotonated forms, the thiolate (-S⁻) and phenoxide (-O⁻), are significantly more potent nucleophiles than their protonated counterparts and are often the reactive species in many chemical transformations. Therefore, understanding the pKa values is fundamental to predicting the compound's reactivity. rsc.org

The pKa values of phenols and thiols are highly sensitive to the electronic effects of other substituents on the aromatic ring. pharmaguideline.comvanderbilt.edu

Electron-withdrawing groups (EWGs) tend to stabilize the negatively charged thiolate and phenoxide ions through inductive and/or resonance effects. This stabilization facilitates the loss of a proton, resulting in a lower pKa value (stronger acid). youtube.com

Electron-donating groups (EDGs) destabilize the corresponding anions by increasing electron density, making it more difficult to remove a proton. This leads to a higher pKa value (weaker acid). youtube.com

Computational models can predict pKa values with considerable accuracy, often by calculating the Gibbs free energy change of the deprotonation reaction in a solvent continuum model. torvergata.itrsc.org Studies on a wide range of substituted phenols and benzenethiols have demonstrated a clear correlation between the electronic nature of the substituent and the resulting pKa. rsc.org For instance, the pKa of p-nitrophenol is significantly lower (more acidic) than that of phenol (B47542) itself due to the strong electron-withdrawing nature of the nitro group. vanderbilt.edu

Table 2: Illustrative pKa Values for Substituted this compound Derivatives This table presents hypothetical data based on established chemical principles for phenols and thiols to illustrate expected trends. pharmaguideline.comvanderbilt.edu Specific computational data for this compound is not available.

Substituent at C4Substituent TypeEstimated pKa (-SH group)Estimated pKa (-OH group)
-H (unsubstituted)Neutral~8.5~9.5
-NO₂Strong EWG~6.5~7.0
-ClWeak EWG~8.0~9.0
-CH₃Weak EDG~8.8~9.8
-OCH₃Strong EDG~9.0~10.0

Applications in Advanced Chemical Systems and Materials

Chemo- and Bio-sensing Applications

The dual functional groups of 6-Hydroxynaphthalene-2-thiol, which can act as both a hydrogen bond donor/acceptor and a soft nucleophile, make it a versatile building block for the synthesis of various sensing molecules. The naphthalene (B1677914) unit provides a rigid, fluorescent platform that is sensitive to changes in its chemical environment.

Design of Fluorescent and Colorimetric Probes for Thiols

While the direct use of this compound as a probe for other thiols is not a primary application, its core structure is relevant to the design principles of such probes. Fluorescent and colorimetric probes for biothiols like cysteine, homocysteine, and glutathione (B108866) are crucial for understanding cellular redox states and diagnosing diseases. The general mechanism for these probes involves a reaction between the probe and the target thiol, leading to a detectable change in fluorescence or color.

Typically, a fluorophore (like a naphthalene derivative) is modified with a thiol-reactive group. The reactivity of this compound itself can be modulated to create derivatives that act as selective probes. For instance, the hydroxyl group can be used as a handle to attach other functionalities, while the thiol group could be masked or modified to become reactive only in the presence of specific analytes. The design strategies often involve mechanisms such as Michael addition or cleavage of a disulfide bond, which trigger a significant photophysical response.

Development of Chemosensors for Metal Ions (e.g., Hg(II))

The soft nature of the sulfur atom in the thiol group of this compound confers a high affinity for soft metal ions, most notably mercury(II) (Hg²⁺). This interaction is a cornerstone for designing chemosensors for heavy metal detection. Upon binding of a metal ion to the thiol group, significant changes in the electronic properties of the naphthalene fluorophore can occur, leading to a "turn-on" or "turn-off" fluorescent response.

Researchers have designed sensors where the fluorescence of the naphthalene moiety is initially quenched. Coordination of Hg²⁺ to the thiol displaces the quencher or alters the electronic state, restoring or enhancing fluorescence. The hydroxyl group can also participate in coordinating the metal ion, potentially increasing the selectivity and stability of the sensor-metal complex. This dual-binding potential can be leveraged to create highly sensitive and selective chemosensors for environmental and biological monitoring of toxic metal ions.

Table 1: Sensing Mechanisms for Metal Ions

Sensing Type Target Ion Mechanism of Action Observable Change
Fluorescence Hg(II) Coordination with thiol group Fluorescence enhancement or quenching

Utilization in Photonic Devices for Sensing

The application of this compound extends to the fabrication of advanced photonic sensing devices. Photonic sensors, which utilize light to detect chemical and biological substances, offer high sensitivity and potential for miniaturization. The compound can be incorporated into materials like hydrogels or polymers that form the basis of photonic crystals.

In one approach, responsive photonic crystals are created using a polymer matrix where this compound or its derivatives are embedded. The specific binding of an analyte to the thiol or hydroxyl groups can induce a change in the polymer's volume or refractive index. This change alters the lattice spacing of the photonic crystal, resulting in a shift in the diffracted wavelength of light, which is observable as a color change. Such devices provide a visual and instrument-free method for detecting target molecules.

Catalysis and Organocatalysis

The reactivity of the thiol and hydroxyl groups, combined with the aromatic naphthalene system, allows this compound to participate in various catalytic processes, either as a ligand for metal catalysts or as an organocatalyst itself.

Ligand Design for Transition Metal Catalysis

In transition metal catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of the metal center. The thiol group of this compound can act as a strong coordinating agent for various transition metals, including palladium, platinum, gold, and copper. The resulting metal-thiolate bond is often stable and can influence the electronic environment of the catalyst.

The bifunctional nature of the molecule allows it to act as a bidentate ligand, coordinating to a metal center through both the sulfur and the oxygen atoms. This chelation effect can create a rigid and well-defined catalytic pocket, which is essential for achieving high selectivity in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic properties of the catalyst can be further tuned by modifying the naphthalene ring, making this compound a versatile platform for developing novel, efficient catalysts.

Table 2: Potential Catalytic Applications

Catalytic System Role of this compound Example Reactions
Transition Metal Complexes Bidentate Ligand Cross-coupling, Hydrogenation

Role as Thiol Additives in Ligation Reactions

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine. The rate of NCL can be slow with simple alkyl thioesters and is often accelerated by the addition of a thiol catalyst.

Aromatic thiols, such as derivatives of this compound, are effective catalysts for NCL. The mechanism involves a rapid and reversible transthioesterification reaction, where the aromatic thiol displaces the alkyl thiol from the peptide thioester, forming a more reactive aryl thioester intermediate. This intermediate then reacts more rapidly with the N-terminal cysteine of the second peptide fragment to form the native peptide bond. The choice of the thiol additive is critical for optimizing the reaction rate and minimizing side reactions, and the unique electronic properties of the hydroxynaphthalene scaffold can offer advantages in this context.

Catalytic Properties in Organic Transformations

While direct studies detailing the catalytic properties of this compound in a broad range of organic transformations are not extensively documented, the inherent functionalities of the molecule—a phenolic hydroxyl group and an aromatic thiol group—suggest its potential to participate in or mediate several types of catalytic processes. Aromatic thiols are known to act as organocatalysts in various reactions, often leveraging the nucleophilicity of the sulfur atom or its ability to engage in hydrogen bonding and proton transfer.

Research into related organosulfur and organoselenium compounds provides insights into the potential catalytic activities. For instance, naphthalene-1,8-peri-diselenides, which share structural motifs with naphthalene thiols, have been investigated as mimetics of the antioxidant selenoenzyme glutathione peroxidase. nih.gov These compounds have demonstrated catalytic antioxidant activity in the reduction of hydrogen peroxide with benzyl (B1604629) thiol as the stoichiometric reductant. nih.gov The catalytic efficacy of these systems is influenced by the electronic environment of the naphthalene core, with dialkoxy-substituted derivatives showing notable activity. nih.gov This suggests that the hydroxyl group in this compound could similarly modulate the electronic properties of the thiol group, potentially influencing its catalytic behavior in redox reactions.

Furthermore, thiols can participate in surface modifications of materials to introduce catalytic functionalities. For example, lipase-catalyzed esterification has been successfully demonstrated on self-assembled monolayers (SAMs) terminated with hydroxyl or carboxylic acid groups. nih.gov This indicates that this compound, when immobilized on a surface, could serve as a platform for subsequent catalytic modifications.

The catalytic potential of aryl thiols has also been explored in the context of photocatalysis, where they can act as photoacid catalysts. acs.org Upon photoexcitation, the acidity of aryl thiols can increase significantly, enabling them to catalyze reactions such as the ring-opening polymerization of lactones. acs.org Naphthalenethiols, in particular, have shown catalytic activity in such polymerizations under visible light irradiation. acs.org

Table 1: Potential Catalytic Applications of this compound Based on Functional Group Analogs

Catalytic Role Relevant Functional Group Example Reaction Type Reference Compound(s)
Antioxidant Mimetic Aromatic Thiol/Selenide Reduction of Peroxides Naphthalene-1,8-peri-diselenides nih.gov
Organocatalyst Aromatic Thiol Michael Additions, Aldol (B89426) Reactions General Aryl Thiols
Photoacid Catalyst Aromatic Thiol Ring-Opening Polymerization 1-Naphthalenethiol, 2-Naphthalenethiol acs.org

Integration into Photocatalytic Systems

The integration of this compound into photocatalytic systems is an area of significant interest, primarily due to the molecule's potential to act as a surface modifier for semiconductor photocatalysts like titanium dioxide (TiO₂). The hydroxyl group of hydroxynaphthalene derivatives can form surface complexes with TiO₂, leading to the development of visible-light-sensitive photocatalysts. acs.orgnih.gov This surface modification can enhance the absorption of visible light, a crucial factor in improving the efficiency of photocatalytic processes. acs.orgnih.gov

Studies on hydroxynaphthalene-modified TiO₂ have shown that the coordination ability and the resulting photocatalytic performance depend on the number and position of the hydroxyl groups on the naphthalene ring. acs.orgnih.gov For instance, 2,3-dihydroxynaphthalene (B165439) has been found to induce relatively intense visible light absorption when complexed with TiO₂. acs.orgnih.gov These modified photocatalysts have demonstrated enhanced performance and reusability in the reduction of nitrobenzene (B124822) to aminobenzene under visible light irradiation. acs.orgnih.gov

While these studies focus on hydroxynaphthalenes, the presence of the thiol group in this compound offers an additional anchoring point for immobilization on certain semiconductor surfaces or for further functionalization. The thiol group is well-known for its strong affinity for gold surfaces, which could be utilized in hybrid photocatalytic systems.

The proposed mechanism for the enhanced photocatalytic activity of hydroxynaphthalene-modified TiO₂ involves the formation of a surface complex that can absorb visible light, leading to the excitation of an electron from the hydroxynaphthalene molecule to the conduction band of the TiO₂. This charge transfer process generates the necessary charge carriers for the desired redox reactions.

Table 2: Properties of Hydroxynaphthalene-Modified TiO₂ Photocatalysts

Hydroxynaphthalene Derivative Key Feature Application Outcome Reference
Mono- and Dihydroxy Naphthalenes Formation of surface complexes with TiO₂ Photocatalytic reduction of nitrobenzene Enhanced visible light absorption and photocatalytic performance acs.orgnih.gov

Supramolecular Chemistry and Self-Assembly

Host-Guest Interactions with Macrocyclic Receptors

The naphthalene moiety within this compound makes it a suitable guest molecule for various macrocyclic hosts, such as cyclodextrins, cucurbiturils, and calixarenes. These host-guest interactions are driven by non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π stacking.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known to encapsulate hydrophobic guest molecules in aqueous solutions. nih.govscienceasia.org The naphthalene unit of this compound is expected to be included within the cavity of β-cyclodextrin or its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD). nih.gov The complexation of a similar molecule, 6-p-toluidinylnaphthalene-2-sulfonate (TNS), with HPβCD has been shown to form a stable 1:1 inclusion complex. nih.gov This suggests that this compound would also form stable complexes with CDs, potentially enhancing its solubility and stability in aqueous media. Thiolated cyclodextrins have also been synthesized, indicating the compatibility of the thiol group with the cyclodextrin (B1172386) structure. mdpi.com

Cucurbiturils: Cucurbit[n]urils (Q[n]s) are macrocyclic compounds with a hydrophobic cavity and two carbonyl-fringed portals. They are capable of forming stable host-guest complexes with a variety of guest molecules. nih.govrsc.org The naphthalene group of naproxen, a structurally related molecule, has been shown to form inclusion complexes with cucurbit acs.orguril (CB acs.org). mdpi.com The formation of these complexes is often enthalpy-driven and stabilized by hydrogen bonding and ion-dipole interactions. nih.govrsc.org It is therefore highly probable that this compound would also form stable inclusion complexes with cucurbiturils, with the naphthalene moiety residing within the hydrophobic cavity.

Calixarenes: Calixarenes are cyclic oligomers of phenol (B47542) units linked by methylene (B1212753) bridges, possessing a versatile cavity that can be functionalized to bind a wide range of guest molecules. rsc.orgnih.gov Naphthalene-phenol hybrid macrocycles, such as calix nih.govnaphth nih.govarenes, have been synthesized and shown to complex with alkali metal cations through cation-π interactions with the naphthalene walls. acs.org The phenolic hydroxyl groups of calixarenes can engage in hydrogen bonding with guest molecules, while the aromatic cavities can accommodate the naphthalene unit of this compound. nih.gov

Self-Assembled Monolayers (SAMs)

The thiol group in this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.govdtic.milrsc.org The sulfur atom of the thiol group forms a strong, covalent-like bond with the gold surface, leading to the spontaneous organization of the molecules into a highly ordered, dense monolayer. nih.govrsc.org

The formation of thiol-based SAMs on gold is a well-established technique for surface modification. nih.govsemanticscholar.org The process typically involves the immersion of a clean gold substrate into a dilute solution of the thiol compound. northwestern.edu The resulting monolayer structure is influenced by the interplay of the headgroup-substrate interaction, van der Waals interactions between the molecular backbones, and interactions between the terminal functional groups. researchgate.net

For this compound, the naphthalene ring provides significant π-π stacking interactions between adjacent molecules, which would contribute to the ordering and stability of the SAM. The terminal hydroxyl group would be exposed at the surface of the monolayer, modifying the surface properties such as wettability and providing a site for further chemical reactions or molecular recognition events. The presence of the hydroxyl group can also lead to the formation of intermolecular hydrogen bonds within the SAM, further stabilizing the assembly.

The quality and structure of the SAM can be influenced by factors such as the solvent, temperature, and immersion time. While dithiols can sometimes lead to disordered surfaces, using protecting groups for one of the thiol groups can result in well-defined, thiol-terminated surfaces after deprotection. nih.gov

Table 3: Key Aspects of this compound Self-Assembled Monolayers

Feature Description Significance
Headgroup Thiol (-SH) Forms a strong bond with gold surfaces, anchoring the molecule. nih.govrsc.org
Backbone Naphthalene Provides π-π stacking interactions, promoting order and stability.
Terminal Group Hydroxyl (-OH) Modifies surface properties and allows for further functionalization.

| Driving Forces | Au-S bonding, π-π stacking, hydrogen bonding | Lead to a highly ordered and stable monolayer. |

Formation of Extended Supramolecular Networks

The bifunctional nature of this compound, possessing both a hydroxyl and a thiol group, provides the capacity to form extended supramolecular networks through hydrogen bonding. uni-bayreuth.deresearchgate.net Hydrogen bonds are directional, non-covalent interactions that play a crucial role in determining the structure and properties of molecular solids and supramolecular assemblies. uni-bayreuth.de

The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the thiol group is primarily a hydrogen bond donor, although it can also act as a weak acceptor. nih.govnih.gov The interplay of O-H···O, O-H···S, and S-H···O hydrogen bonds can lead to the formation of various supramolecular motifs, such as chains, sheets, and three-dimensional networks. researchgate.net

In the solid state, it is expected that this compound molecules would self-assemble into extended structures stabilized by these hydrogen bonds. The specific arrangement of the molecules would be dictated by the need to satisfy the hydrogen bonding capabilities of the hydroxyl and thiol groups while also maximizing favorable π-π stacking interactions between the naphthalene rings. nih.gov

The formation of such networks can significantly influence the physical properties of the material, such as its melting point, solubility, and crystal packing. The study of hydrogen bonding networks in related aromatic diols has shown that cooperativity between intramolecular and intermolecular hydrogen bonds can strengthen these interactions. researchgate.net While direct structural data for this compound is not available, the principles of hydrogen bonding and π-stacking in similar aromatic systems strongly suggest its ability to form complex and stable supramolecular architectures. researchgate.net

Functional Materials Development

The unique combination of a naphthalene core, a hydroxyl group, and a thiol group in this compound makes it a versatile building block for the development of functional materials. Its ability to form self-assembled monolayers (SAMs), participate in host-guest chemistry, and form extended supramolecular networks opens up possibilities for applications in various fields.

The formation of well-ordered SAMs on gold surfaces allows for the precise control of surface chemistry. The exposed hydroxyl groups can be used to immobilize biomolecules, such as enzymes or antibodies, for the development of biosensors. The naphthalene moiety can serve as a fluorescent reporter group, enabling the use of these SAMs in sensing applications based on fluorescence quenching or enhancement upon binding of an analyte.

In the realm of supramolecular materials, this compound can be incorporated into hydrogels or organogels, where its hydrogen bonding and π-stacking capabilities would contribute to the formation and stability of the gel network. mdpi.com The responsiveness of these gels to external stimuli, such as pH or temperature, could be tuned by modifying the naphthalene core or by co-assembling with other functional molecules.

Furthermore, the integration of this compound into polymer backbones or as a pendant group can lead to the creation of functional polymers with tailored optical, electronic, or recognition properties. Its potential as a photoacid catalyst also suggests applications in the development of photoresponsive materials and in photolithography. acs.org

Components in Optical Materials

While direct studies on the optical applications of this compound are not extensively documented, the inherent properties of the naphthalene scaffold and the presence of thiol and hydroxyl groups suggest its potential as a component in optical materials. The study of analogous naphthalene-based compounds provides insight into these potential applications. For instance, derivatives of 6-(1H-benzimidazole)-2-naphthalenol have been investigated as fluorescent probes for the detection of thiophenols. The introduction of electron-donating (–OH) and electron-accepting (–CN, –NO2) groups into the naphthalene structure can significantly modulate its optical properties, including its nonlinear optic (NLO) response and charge-transfer characteristics.

Furthermore, compounds like 6-acryloyl-2-dimethylaminonaphthalene (B149167) serve as thiol-selective, polarity-sensitive fluorescent probes. This indicates that the naphthalene core, when appropriately functionalized, can exhibit fluorescence that is highly sensitive to the local environment. The thiol group in this compound could act as a reactive handle to incorporate this fluorophoric core into larger systems, creating materials with sensory capabilities.

Incorporation into Polymers and Resins

The thiol group of this compound and its derivatives allows for their incorporation into various polymer and resin systems through processes like photopolymerization. Aryl thiols, including 2-naphthalenethiol, have been demonstrated to act as effective photocatalysts in visible-light-mediated polymerization. This dual functionality as both a monomer component and a catalyst is a significant advantage in polymer synthesis.

In such systems, the aryl thiol can be photoactivated to function as a photoacid catalyst, promoting reactions like the ring-opening polymerization of lactones to produce well-defined polymers with controlled molecular weights and narrow dispersities. This method offers spatiotemporal control over the polymerization process, enabling the creation of advanced polymeric materials with tailored properties. The incorporation of the naphthalene moiety into the polymer backbone can also impart desirable thermal and mechanical properties to the resulting material.

Thiol-ene polymerization is another versatile method for incorporating thiol-containing compounds into polymer networks. This type of reaction is known for its high efficiency and is used to create a variety of functional polymers, including self-immolative polymers derived from renewable resources. While not specifically using this compound, these studies highlight the broad utility of the thiol group in polymer chemistry.

Surface Functionalization of Inorganic Supports (e.g., TiO2)

The functional groups of this compound make it a candidate for the surface functionalization of inorganic materials like titanium dioxide (TiO2), a widely used photocatalyst. While direct modification of TiO2 with this compound is not extensively reported, studies on similar hydroxynaphthalene compounds provide a strong basis for its potential in this area.

The surface modification of TiO2 with hydroxynaphthalenes, such as mono- and dihydroxy derivatives, has been shown to create visible light-sensitive photocatalysts. acs.orgnih.gov This is achieved through the formation of surface complexes between the hydroxyl groups of the naphthalene derivative and the TiO2 surface. This interaction leads to a ligand-to-metal charge transfer, which enhances the absorption of visible light and improves the photocatalytic efficiency of TiO2. koreascience.kr For example, TiO2 modified with 2,3-dihydroxynaphthalene has demonstrated enhanced performance in the photocatalytic reduction of nitrobenzene under visible light irradiation. acs.orgnih.gov

Similarly, TiO2 nanoparticles functionalized with 2-naphthol (B1666908) have shown a remarkable enhancement in the photocatalytic reduction of Cr(VI) under visible light. The improved performance is attributed to better optical absorption in the visible region and efficient charge transfer from the organic ligand to the TiO2.

Given these findings, it is plausible that this compound could be used to functionalize TiO2 surfaces, with the hydroxyl and/or thiol groups acting as anchoring points. This could lead to the development of novel photocatalysts with tailored properties for various environmental and energy applications.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6-Hydroxynaphthalene-2-thiol and its derivatives is geared towards the adoption of green and sustainable chemistry principles. The focus will be on improving efficiency, reducing waste, and utilizing environmentally benign reagents and conditions.

Key research areas include:

Catalytic C-H Functionalization: Direct, regioselective C-H thiolation and hydroxylation of the naphthalene (B1677914) core using transition-metal catalysis (e.g., palladium, copper, ruthenium) is a promising strategy. nih.govnih.govresearchgate.net This approach would bypass the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste.

Transition-Metal-Free Synthesis: The development of metal-free arylation methods for thiols, potentially using diaryliodonium salts or acid-mediated protocols, offers a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.orgchemrxiv.org

Flow Chemistry and Microwave-Assisted Synthesis: Employing flow reactors and microwave technology can significantly accelerate reaction times, improve yields, and allow for better control over reaction parameters, leading to more efficient and scalable syntheses. organic-chemistry.org

Thiol-Free Approaches: Investigating synthetic routes that avoid the use of odorous and easily oxidized thiol starting materials would be a significant advancement. acs.org This could involve the use of xanthate salts or other thiol surrogates that are converted to the thiol in the final step. acs.org

Synthetic StrategyPotential AdvantagesRelevant Precedents
Catalytic C-H FunctionalizationAtom economy, reduced stepsRuthenium-catalyzed C-H arylation of 1-naphthol (B170400) nih.govnih.gov
Transition-Metal-Free MethodsAvoids toxic metals, milder conditionsAcid-mediated coupling of thiols with diaryliodonium salts organic-chemistry.org
Flow Chemistry/MicrowaveFaster reactions, scalability, better controlMicrowave-assisted synthesis of aryl sulfides organic-chemistry.org
Thiol-Free PrecursorsOdor reduction, improved stabilityUse of xanthate salts with diaryliodonium salts acs.org

Exploration of Advanced Catalytic Cycles

The unique bifunctional nature of this compound, possessing both a soft nucleophile (thiol) and a hard nucleophile/proton donor (hydroxyl), makes it an intriguing candidate for the development of novel catalysts.

Future research could explore:

Bifunctional Organocatalysis: Designing organocatalysts where the thiol and hydroxyl groups work in concert to activate substrates and control stereoselectivity. nih.govrsc.orgnih.govresearchgate.net Such catalysts could be effective in asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. nih.gov The two functional groups could, for instance, activate both the nucleophile and the electrophile simultaneously. rsc.org

Photoredox Catalysis: Aryl thiols can act as potent photocatalysts for polymerizations and other organic transformations. acs.org Investigating the excited-state properties of this compound could lead to new visible-light-mediated catalytic cycles, potentially harnessing its photoacid capabilities. acs.org

Cooperative Catalysis: The thiol and hydroxyl moieties can act as ligands to bind and stabilize metal centers in transition-metal catalysis. This could lead to catalysts with unique reactivity and selectivity, where the naphthalene backbone provides a rigid scaffold.

Catalysis TypeRole of this compoundPotential Reactions
Bifunctional OrganocatalysisCooperative activation of substratesAsymmetric Michael additions, Mannich reactions nih.gov
Photoredox CatalysisPhotoacid catalyst under visible lightRing-opening polymerization, cationic polymerization acs.org
Cooperative Metal CatalysisBifunctional ligand for metal centersC-C and C-X cross-coupling reactions

Rational Design of Highly Selective and Sensitive Probes

The naphthalene moiety is a well-established fluorophore, and the hydroxyl and thiol groups are excellent recognition sites for various analytes. This makes this compound an ideal platform for the rational design of next-generation chemical sensors.

Prospective research includes:

"Turn-On" Fluorescent Probes: Designing probes where the fluorescence is initially quenched and is "turned on" upon selective reaction with an analyte. For instance, the thiol group can react with specific species like biothiols (e.g., cysteine) through conjugate addition-cyclization, leading to a significant fluorescence response. rsc.org

Ratiometric Sensing: Developing sensors that exhibit a shift in the emission wavelength upon binding to an analyte. This provides a built-in self-calibration and is less susceptible to environmental factors. The dual functionality of this compound could be exploited to create probes that respond to changes in pH or metal ion concentration with a ratiometric signal. nih.gov

Selective Metal Ion Detection: The hydroxyl and thiol groups can act as a chelating unit for specific metal ions. By modifying the naphthalene scaffold, it is possible to tune the binding cavity to achieve high selectivity for ions such as Cu²⁺, Al³⁺, or Hg²⁺. nih.govresearchgate.netnih.govplos.orgresearchgate.net

Bioimaging Applications: Developing probes with low cytotoxicity and good cell permeability for imaging biologically important species within living cells. rsc.orgnih.gov The large Stokes shift often observed in naphthalene-based probes is advantageous for biological imaging. rsc.org

Probe Design StrategyTarget AnalytePotential Application
"Turn-On" FluorescenceCysteine, HomocysteineBiomedical diagnostics rsc.org
Ratiometric SensingpH, Mg²⁺, Al³⁺Environmental monitoring, cellular imaging nih.gov
Selective ChelationCu²⁺, Hg²⁺Water quality testing nih.govresearchgate.netplos.org

Integration into Multi-component Supramolecular Architectures

The ability of the hydroxyl and thiol groups to participate in a variety of non-covalent interactions, such as hydrogen bonding and metal coordination, positions this compound as a versatile building block for supramolecular chemistry. nih.gov

Future directions in this area are:

Self-Assembled Gels: The directional hydrogen bonding capabilities of both the -OH and -SH groups can be harnessed to form self-assembled supramolecular gels. rsc.org These "smart" materials could respond to external stimuli like temperature, pH, or the presence of specific ions. rsc.org

Functional Nanostructures: The π-conjugated naphthalene core promotes π-π stacking interactions, which can drive the self-assembly of the molecule into well-defined nanostructures like nanotubes, nanofibers, or vesicles. nih.gov These structures could find applications in organic electronics or drug delivery.

Multi-component Systems: Exploring the co-assembly of this compound with other molecular components to create complex, functional supramolecular systems. thieme-connect.comthieme-connect.de The differential interaction preferences of the hydroxyl and thiol groups can be used to direct the assembly of these multi-component architectures.

Supramolecular StructureDriving InteractionsPotential Application
Supramolecular GelsHydrogen bonding, π-stackingSmart materials, sensors rsc.org
Nanotubes/Nanofibersπ-stacking, van der Waals forcesOrganic electronics, light-harvesting nih.gov
Multi-component AssembliesH-bonding, metal coordination, π-stackingDrug delivery, catalysis thieme-connect.comthieme-connect.de

Theoretical Predictions for Novel Reactivity and Applications

Computational chemistry provides a powerful tool to predict the properties and reactivity of this compound, thereby guiding experimental efforts and accelerating discovery.

Unexplored avenues for theoretical studies include:

Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways and predict the regioselectivity of synthetic transformations. nih.govresearchgate.net This can help in designing more efficient synthetic routes and understanding reaction mechanisms. Computational studies can also predict the pKa values of the thiol and hydroxyl groups, which is crucial for understanding their reactivity. rsc.orgrsc.org

Electronic and Photophysical Properties: Calculating the HOMO/LUMO energy levels, absorption, and emission spectra to guide the design of fluorescent probes and photocatalysts. samipubco.com NBO analysis can provide insights into the electronic structure and bonding. samipubco.com

Supramolecular Interactions: Modeling the non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the self-assembly of the molecule. nih.gov This can aid in the rational design of supramolecular architectures with desired properties.

Docking Studies: Performing molecular docking simulations to predict the binding interactions of this compound derivatives with biological targets, such as enzymes or proteins, which could open up avenues for medicinal chemistry applications.

Computational MethodPredicted PropertyApplication
Density Functional Theory (DFT)Reaction energies, pKa, electronic structureSynthetic route design, catalyst development nih.govrsc.orgrsc.org
Time-Dependent DFT (TD-DFT)Absorption/Emission spectraDesign of fluorescent probes samipubco.com
Molecular Dynamics (MD)Self-assembly behavior, binding modesSupramolecular materials design, drug discovery nih.gov

Q & A

Q. Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal Range
Temperature80–100°C
Reaction Time6–12 hours
SolventAnhydrous THF or DMF
Yield60–75% (typical)

Basic: How should researchers design a toxicity screening study for this compound?

Methodological Answer:
Follow the ATSDR framework for toxicological studies :

Exposure Routes : Prioritize inhalation, oral, and dermal routes based on environmental relevance .

Health Outcomes : Include systemic effects (hepatic, renal, respiratory) and genotoxicity assays (Ames test, comet assay) .

Risk of Bias Mitigation : Use Table C-7 criteria (e.g., dose randomization, allocation concealment) to ensure study validity .

Q. Table 2: Inclusion Criteria for Toxicity Studies

CategoryCriteria
SpeciesRodents (rats/mice), human cell lines
EndpointsMortality, organ weight, histopathology
Confidence Rating≥ "Moderate" (3/4 "yes" responses in risk-of-bias assessment)

Advanced: How can conflicting data between in vitro and in vivo toxicological profiles be resolved?

Methodological Answer:
Address contradictions using multi-step evidence integration :

Data Triangulation : Compare results across assays (e.g., in vitro CYP450 metabolism vs. in vivo liver enzyme activity).

Confounder Analysis : Adjust for variables like metabolic activation (S9 fraction use in vitro) or species-specific pharmacokinetics.

Weight-of-Evidence Approach : Rate confidence using ATSDR’s 8-step process, prioritizing studies with low bias and high reproducibility .

Example : If in vitro genotoxicity (e.g., micronucleus assay) conflicts with negative in vivo results, evaluate metabolic competency of test systems and dose scaling .

Advanced: What computational strategies predict the environmental fate of this compound?

Methodological Answer:
Leverage QSAR models and database mining:

Partitioning Coefficients : Estimate log Kow (octanol-water) and log Koc (soil organic carbon) using EPI Suite or SPARC .

Degradation Pathways : Use PubChem data for analogous naphthalenes to predict hydrolysis/photolysis rates .

Database Queries : Apply structured search strings (e.g., "Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh]) to identify degradation byproducts .

Q. Table 3: Environmental Parameters

ParameterPredicted Value
Biodegradation Half-life10–30 days (aerobic)
Aquatic Toxicity (LC50)1–10 mg/L (fish)

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • FT-IR : Confirm thiol (-SH) stretch at 2550–2600 cm⁻¹ and hydroxyl (-OH) at 3200–3600 cm⁻¹ .
  • NMR : Use ¹H NMR (DMSO-d6) to resolve aromatic protons (δ 7.2–8.5 ppm) and thiol proton (δ 1.5–2.5 ppm, exchangeable) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 200 → 184 for degradation products) .

Quality Control : Cross-reference with NIST spectral libraries for analogous compounds (e.g., 2-naphthalenethiol) .

Advanced: How can researchers integrate multi-omics data to elucidate metabolic pathways?

Methodological Answer:
Adopt a systems toxicology approach :

Transcriptomics : Identify gene expression changes (e.g., CYP1A1, GST) using RNA-seq in exposed models .

Metabolomics : Profile urinary metabolites (e.g., thiol conjugates) via UPLC-QTOF-MS .

Data Integration : Use tools like Cytoscape to map interactions between dysregulated genes and metabolites, prioritizing pathways like glutathione metabolism .

Case Study : For naphthalene derivatives, oxidative stress markers (e.g., 8-OHdG) and Nrf2 activation are critical endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.